2,6-Dichloro-4-iodobenzonitrile
Description
2,6-Dichloro-4-iodobenzonitrile is a halogenated benzonitrile derivative featuring two chlorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Cl and I), which enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C7H2Cl2IN |
|---|---|
Molecular Weight |
297.90 g/mol |
IUPAC Name |
2,6-dichloro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Cl2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H |
InChI Key |
OZURHTMOQDPNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2,6-Dichloro-4-iodobenzonitrile with structurally related benzonitrile derivatives, highlighting substituent positions, molecular weights, and key differences:
Key Observations :
- Electrophilicity : The iodine in this compound enhances its utility in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) compared to fluorine or hydroxyl analogs .
- Solubility : The hydroxyl group in 2,6-Dichloro-4-hydroxybenzonitrile improves water solubility, whereas iodine and chlorine substituents increase hydrophobicity .
Nucleophilic Substitution
The iodine atom in this compound is a superior leaving group compared to chlorine or fluorine. This property enables efficient displacement reactions, as seen in studies where iodoarenes form C–N or C–O bonds under mild conditions . In contrast, 2,6-Dichloro-4-hydroxybenzonitrile’s hydroxyl group participates in hydrogen bonding, making it more suitable for acid-catalyzed cyclizations .
Cross-Coupling Reactions
The iodine substituent in this compound is advantageous for palladium-catalyzed couplings, a feature absent in chloro- or hydroxy-substituted analogs. For instance, 3-((2,6-dichloropyrimidin-4-yl)methyl)benzonitrile (CAS 927679-36-5) utilizes chloropyrimidine groups for functionalization, but iodine offers broader coupling versatility .
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